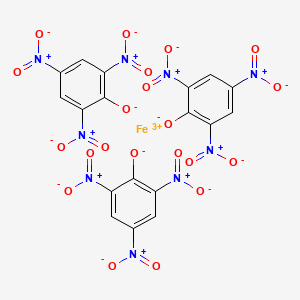
Ferric picrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferric picrate, also known as iron(III) picrate, is a coordination compound formed by the reaction of ferric ions (Fe³⁺) with picric acid (2,4,6-trinitrophenol). This compound is known for its vibrant yellow color and is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ferric picrate can be synthesized by reacting ferric chloride (FeCl₃) with picric acid in an aqueous solution. The reaction typically involves dissolving ferric chloride in water and then adding picric acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate. The precipitate is then filtered, washed, and dried to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated systems for mixing, heating, and filtration helps in maintaining consistency and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ferric picrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: this compound can participate in redox reactions where the ferric ion (Fe³⁺) is reduced to ferrous ion (Fe²⁺).
Substitution Reactions: The picrate ion can be substituted by other ligands in coordination complexes.
Decomposition Reactions: Under certain conditions, this compound can decompose to release picric acid and ferric oxide.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include reducing agents like sodium borohydride (NaBH₄) or hydrazine (N₂H₄).
Substitution: Ligands such as ethylenediamine or bipyridine can be used to replace the picrate ion.
Decomposition: Heating this compound in the presence of a strong acid or base can lead to its decomposition.
Major Products Formed
Oxidation-Reduction: Ferrous picrate and other reduced iron complexes.
Substitution: New coordination complexes with different ligands.
Decomposition: Picric acid and ferric oxide.
Wissenschaftliche Forschungsanwendungen
Ferric picrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of ferric ions.
Biology: Employed in studies involving iron metabolism and its role in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in the production of explosives and as a catalyst in various chemical reactions.
Wirkmechanismus
Der Wirkungsmechanismus von Eisen(III)-pikrat beinhaltet seine Fähigkeit, über sein Eisen(III)-Ion mit anderen Molekülen zu koordinieren. Das Eisen(III)-Ion kann stabile Komplexe mit verschiedenen Liganden bilden und die Reaktivität und Stabilität der Verbindung beeinflussen. In biologischen Systemen kann Eisen(III)-pikrat mit Proteinen und Enzymen interagieren und deren Funktion und Aktivität beeinflussen.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Eisen(II)-pikrat: Ähnlich in der Struktur, enthält jedoch Eisen(II)-Ion (Fe²⁺) anstelle von Eisen(III)-Ion (Fe³⁺).
Eisen(III)-chlorid: Eine weitere Eisenverbindung, aber ohne den Pikratliganden.
Pikrinsäure: Die Stammverbindung von Eisen(III)-pikrat, die zur Synthese verschiedener Pikratsalze verwendet wird.
Einzigartigkeit
Eisen(III)-pikrat ist einzigartig aufgrund seiner spezifischen Koordinationschemie, die das Pikrat-Ion beinhaltet. Dies verleiht ihm einzigartige Eigenschaften, wie seine leuchtend gelbe Farbe und seine Fähigkeit, an einer Vielzahl von chemischen Reaktionen teilzunehmen. Seine Anwendungen sowohl in der wissenschaftlichen Forschung als auch in der Industrie unterstreichen seine Vielseitigkeit und Bedeutung.
Eigenschaften
CAS-Nummer |
20255-23-6 |
|---|---|
Molekularformel |
C18H6FeN9O21 |
Molekulargewicht |
740.1 g/mol |
IUPAC-Name |
iron(3+);2,4,6-trinitrophenolate |
InChI |
InChI=1S/3C6H3N3O7.Fe/c3*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;/h3*1-2,10H;/q;;;+3/p-3 |
InChI-Schlüssel |
ANHAILJMBGHIFE-UHFFFAOYSA-K |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















